molecular formula C8H5ClN2 B1588860 7-Chloroquinazoline CAS No. 7556-99-2

7-Chloroquinazoline

Cat. No. B1588860
CAS RN: 7556-99-2
M. Wt: 164.59 g/mol
InChI Key: YAPDIXAODMCKCH-UHFFFAOYSA-N
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Description

7-Chloroquinazoline is a compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinazoline derivatives like 7-Chloroquinazoline has been studied extensively. One efficient method involves the transformation of CO2 into value-added chemicals using ionic liquids as a dual solvent–catalyst at atmospheric pressure . Another method involves the reaction of 2-aminobenzonitriles with CO2 in a series of ionic liquids .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinazoline consists of one benzene and one pyrimidine ring . The presence of chlorine in the 7th position of the quinazoline ring is a key feature of this compound .


Physical And Chemical Properties Analysis

7-Chloroquinazoline is a solid substance at room temperature . It has a molecular weight of 164.59 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Quinazolines, including 7-Chloroquinazoline, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry . They exhibit a wide range of biological and pharmacological properties .

Transition Metal-Catalyzed Synthesis

7-Chloroquinazoline can be used in the synthesis of various quinazolines through transition metal-catalyzed reactions . These reactions include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Material Science Applications

Quinazolines, including 7-Chloroquinazoline, have potential applications in the area of material sciences . Nitrogen heterocycles can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Cross-Coupling Reactions

Halogenated quinazolines, such as 7-Chloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Carbon-Heteroatom Bond Formation

7-Chloroquinazoline can also be used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives . This makes it a valuable tool in the synthesis of complex organic molecules.

Antiproliferative Action

A series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells . This suggests potential applications in the development of new anticancer drugs.

Mechanism of Action

While the specific mechanism of action for 7-Chloroquinazoline is not mentioned, quinazoline derivatives are known to have a wide range of biological properties. Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Safety and Hazards

While specific safety and hazard information for 7-Chloroquinazoline is not available, it’s generally recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling similar compounds .

Future Directions

Quinazoline derivatives, including 7-Chloroquinazoline, are being explored for their potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, the development of strategies to efficiently functionalize presynthesized halogenated quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

7-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDIXAODMCKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454574
Record name 7-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinazoline

CAS RN

7556-99-2
Record name 7-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 7-chloroquinazoline moiety contribute to the activity of compounds targeting human heart chymase?

A1: Research suggests that the 7-chloroquinazoline moiety plays a crucial role in the inhibitory activity of certain compounds against human heart chymase. Specifically, the phenyl ring of 7-chloroquinazoline seems to engage in hydrophobic interactions with the enzyme's P1 pocket. [] This interaction is believed to be essential for the compound's ability to block chymase activity.

Q2: What structural modifications to 7-chloroquinazoline derivatives have been explored to enhance their inhibitory potency against human heart chymase?

A2: Scientists have investigated various structural modifications to optimize the inhibitory activity of 7-chloroquinazoline derivatives. Studies reveal that incorporating a 3-phenylsulfonyl moiety with hydrophobic, electron-withdrawing groups at the 4-position enhances potency. [] Additionally, introducing anthranil groups and substituents like pyridylmethyl or N-pyridylacetamide at the 1-position further increases the inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. []

Q3: Beyond human heart chymase, what other biological targets have been explored for 7-chloroquinazoline derivatives?

A3: Research indicates that 7-chloroquinazoline derivatives possess potential as anti-leishmanial agents. [, ] Specifically, 2-(2′-chlorostyryl)-4-(δ- diethylamino-α-methylbutylamino)-7-chloroquinazoline diphosphate has shown promising activity against Leishmania parasites. [, ] Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Q4: Have any 7-chloroquinazoline derivatives been investigated for their analgesic properties?

A4: Yes, researchers have explored the analgesic potential of certain 7-chloroquinazoline derivatives. Studies have focused on synthesizing and evaluating analogs of anpirtoline, a known analgesic, where the pyridine ring is replaced with a 7-chloroquinazoline nucleus. [] These analogs were tested for their receptor binding profiles (5-HT1A, 5-HT1B) and analgesic activity in various pain models. Some of these compounds exhibited analgesic effects comparable to clinically used drugs like flupirtine and tramadol. []

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